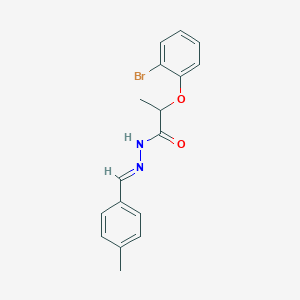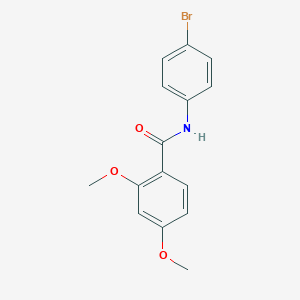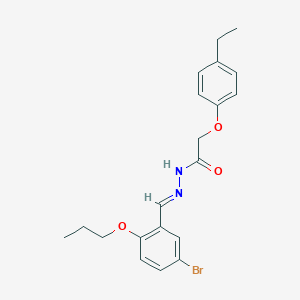![molecular formula C30H22Cl2N4O3 B336060 2,2-BIS(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B336060.png)
2,2-BIS(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenoxy and pyrazolyl groups, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 1,3-diphenyl-1H-pyrazole: This involves the cyclization of appropriate precursors in the presence of a catalyst.
Condensation Reaction: The final step involves the condensation of 4-chlorophenoxyacetic acid with 1,3-diphenyl-1H-pyrazole in the presence of a suitable condensing agent to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted chlorophenoxy derivatives.
科学的研究の応用
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,2-bis(4-chlorophenoxy)acetic acid
- 1,3-diphenyl-1H-pyrazole
- 4-chlorophenoxyacetic acid
Uniqueness
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its unique combination of chlorophenoxy and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C30H22Cl2N4O3 |
|---|---|
分子量 |
557.4 g/mol |
IUPAC名 |
2,2-bis(4-chlorophenoxy)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H22Cl2N4O3/c31-23-11-15-26(16-12-23)38-30(39-27-17-13-24(32)14-18-27)29(37)34-33-19-22-20-36(25-9-5-2-6-10-25)35-28(22)21-7-3-1-4-8-21/h1-20,30H,(H,34,37)/b33-19+ |
InChIキー |
YZOQNWXONFHMSF-HNSNBQBZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


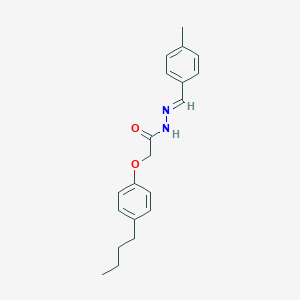
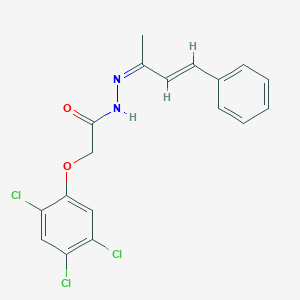
![3-bromo-N'-[(Z)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B335981.png)
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-methylbenzohydrazide](/img/structure/B335982.png)
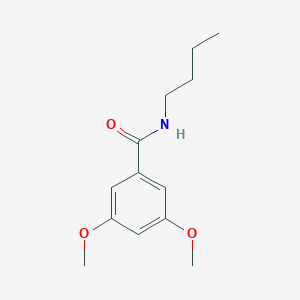
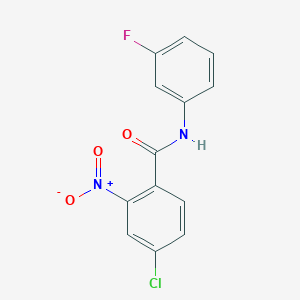
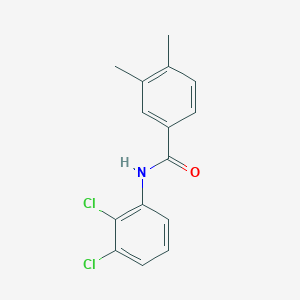
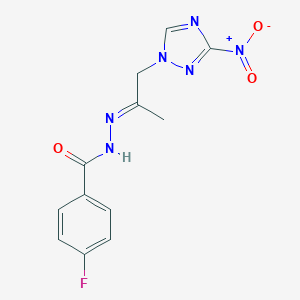
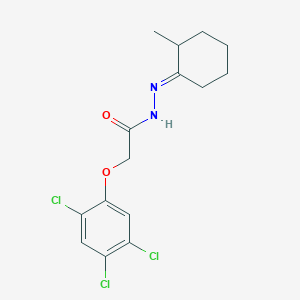
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B335993.png)

